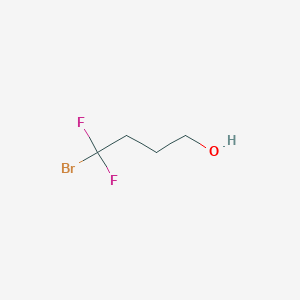
6-溴氧吲哚
描述
6-Bromooxindole is a derivative used in the preparation of p38alpha inhibitors as potential anti-inflammatories . It is also used as an intermediate in pharmaceuticals .
Synthesis Analysis
An efficient synthesis of 4-and 6-bromooxindoles, previously unknown compounds, has been reported. This synthesis is from 6-and 4-amino-2-nitrotoluenes and the transformation of 6-bromooxindole to 3-acylated derivatives .Molecular Structure Analysis
The molecular formula of 6-Bromooxindole is C8H6BrNO . The structure can be represented by the SMILES notation as BrC1=CC=C2CC(=O)NC2=C1 .Chemical Reactions Analysis
The transformation of 6-bromooxindole to 3-acylated derivatives is one of the key reactions involving 6-Bromooxindole .Physical And Chemical Properties Analysis
6-Bromooxindole has a molecular weight of 212.043 Da . It is slightly soluble in water .科学研究应用
Synthesis of p38α Inhibitors
6-Bromooxindole: is utilized in the synthesis of p38α MAP kinase inhibitors , which are significant in the study of anti-inflammatory agents . These inhibitors can potentially treat chronic inflammatory diseases such as rheumatoid arthritis and psoriasis by interfering with the p38 MAP kinase-mediated signaling pathways.
Pharmaceutical Intermediates
As an intermediate in pharmaceuticals, 6-Bromooxindole plays a crucial role in the synthesis of various therapeutic compounds . Its reactivity due to the bromine atom makes it a valuable building block for constructing complex molecular structures found in drugs.
Organic Synthesis
In organic chemistry, 6-Bromooxindole is a versatile reagent for constructing indole-based frameworks . Indoles are a core structure in many natural products and pharmaceuticals, and the bromine substituent on the 6-position allows for further functionalization through cross-coupling reactions.
安全和危害
属性
IUPAC Name |
6-bromo-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARRYVQFBQVOBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378341 | |
| Record name | 6-Bromooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromooxindole | |
CAS RN |
99365-40-9 | |
| Record name | 6-Bromooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the synthesis of 6-bromooxindole significant?
A1: The abstract highlights that both 4-bromooxindole and 6-bromooxindole were previously unknown compounds. The researchers present an efficient method for synthesizing these compounds, starting from readily available materials like 6-amino-2-nitrotoluene and 4-amino-2-nitrotoluene []. This synthesis pathway opens possibilities for exploring the chemical reactivity and potential applications of these novel bromooxindoles.
Q2: What kind of reactions involving 6-bromooxindole are discussed in the research?
A2: The abstract specifically mentions the successful transformation of 6-bromooxindole into 3-acylated derivatives []. This suggests that the bromine atom at the 6th position might allow for further modifications and reactions, potentially leading to more complex and diverse oxindole derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide](/img/structure/B126828.png)
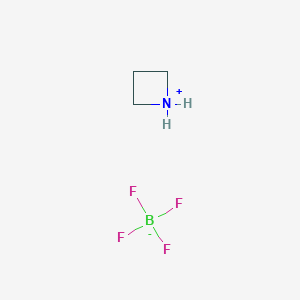
![[Naphthalen-2-ylmethylsulfanyl(thiophen-2-yl)methylidene]azanium;bromide](/img/structure/B126832.png)
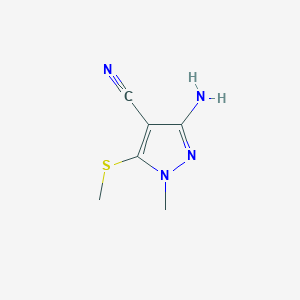

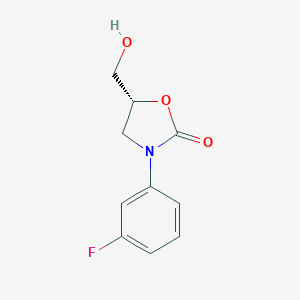


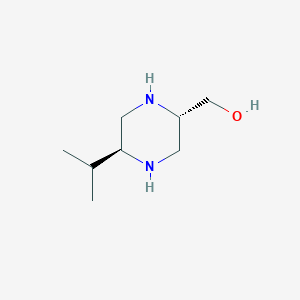
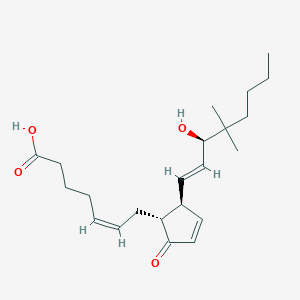
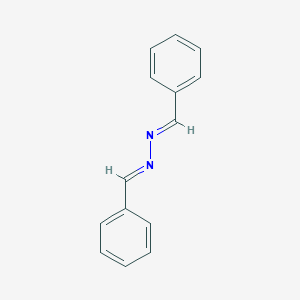

![(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine](/img/structure/B126863.png)
